2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Description

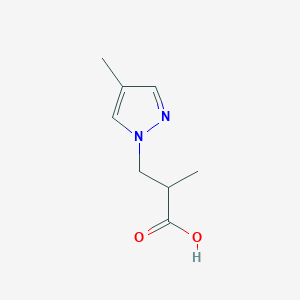

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 1182871-78-8) is a pyrazole-functionalized propanoic acid derivative. Its structure comprises a propanoic acid backbone substituted with a methyl group at the α-carbon and a 4-methylpyrazole ring at the β-position (Figure 1).

Properties

IUPAC Name |

2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSYVHUXTCCGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-diketones or equivalent precursors under acidic or neutral conditions. This step forms the five-membered heterocyclic ring containing two nitrogen atoms.

- Typical Reaction:

Hydrazine + 1,3-diketone → Pyrazole ring (4-methyl substituted) - Conditions: Acidic medium, controlled temperature (often room temperature to mild heating)

- Notes: The choice of diketone and hydrazine derivatives influences the substitution pattern on the pyrazole ring, allowing for the introduction of the 4-methyl group.

Attachment to Propanoic Acid Backbone

Once the pyrazole ring is formed, it is linked to the propanoic acid moiety through nucleophilic substitution or coupling reactions.

- Method: Nucleophilic substitution of a suitable leaving group on a propanoic acid derivative by the pyrazolyl nucleophile.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to enhance solubility and reaction rates.

- Temperature: Mild to moderate heating (e.g., 50–100°C) to optimize yield.

- Catalysts: Lewis acids (e.g., ZnCl₂) may be employed to improve regioselectivity and reaction efficiency.

Representative Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4-methylpyrazole | Hydrazine + 1,3-diketone, acid catalyst, room temp | 4-methyl-substituted pyrazole ring |

| 2 | Nucleophilic substitution on propanoic acid derivative | Pyrazole + halogenated propanoic acid ester, DMSO, 60–80°C | Intermediate ester with pyrazole attached |

| 3 | Hydrolysis of ester to acid | Aqueous acid or base hydrolysis, room temp | This compound |

Optimization of Reaction Conditions

Research indicates the following parameters critically affect the yield and purity:

- Solvent choice: DMSO and DMF enhance solubility and nucleophilicity.

- Temperature control: Elevated temperatures increase reaction rates but may cause side reactions; typically 50–80°C is optimal.

- Catalysts: Lewis acids such as ZnCl₂ improve regioselectivity in pyrazole coupling.

- Purification: Column chromatography or recrystallization is employed to isolate the pure compound.

Comparative Data on Yields and Reaction Conditions

| Synthetic Parameter | Condition/Value | Yield Range (%) | Notes |

|---|---|---|---|

| Solvent | DMSO | 70–85 | Enhances nucleophilic substitution |

| Temperature | 60–80°C | 75–88 | Balances rate and side reactions |

| Catalyst | ZnCl₂ | 70–75 | Improves regioselectivity |

| Reaction Time | 4–12 hours | — | Longer times favor completion |

| Purification | Column chromatography | — | Required for high purity |

Research Findings and Advances

- Pyrazole ring formation via hydrazine and diketone condensation remains the most reliable method.

- Regioselective aza-Michael additions and nucleophilic substitutions have been explored to attach the pyrazole ring to the propanoic acid moiety with improved yields.

- Use of Lewis acid catalysts and polar aprotic solvents enhances reaction specificity and product purity.

- Hydrolysis of ester intermediates under mild conditions yields the target acid with minimal by-products.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid serves as a building block for creating more complex heterocyclic compounds. Its structural features allow for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets suggest it could play a role in therapeutic applications.

Medicine

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Properties: Studies have demonstrated its effectiveness in reducing inflammatory markers in animal models of arthritis.

- Antibacterial Activity: It has shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Antitumor Efficacy: In vitro studies revealed that the compound can inhibit the growth of gastric cancer cells by inducing apoptosis through downregulation of HER2 signaling pathways.

Case Studies

Several key studies illustrate the applications and effects of this compound:

-

Antibacterial Activity Study:

- Evaluated the antibacterial properties against various bacterial strains.

- Results indicated moderate activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.

-

Anti-inflammatory Research:

- Conducted in a murine model of arthritis.

- Treatment led to significant reductions in inflammatory markers compared to untreated controls.

-

Antitumor Efficacy:

- In vitro studies on gastric cancer cells indicated inhibition of cell growth via apoptosis induction.

- The mechanism involved downregulation of critical signaling pathways related to tumor growth.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for heterocyclic compounds |

| Biology | Enzyme inhibitor and receptor modulator |

| Medicine | Anti-inflammatory, antibacterial, and antitumor properties |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Pyrazole-Containing Propanoic Acid Derivatives

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid ()

- Key Difference : The nitro group increases polarity and may influence binding to enzymatic targets compared to the simpler 4-methyl substitution in the target compound.

- Application: Designed as an α-amino acid analog for peptide synthesis or enzyme inhibition studies .

2-[[5-[(4-Chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid ()

Arylpropanoic Acid NSAID Analogs ()

Propanoic acid derivatives such as Ibuprofen (α-(4-isobutylphenyl)propanoic acid) and Naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) are widely used NSAIDs.

- Structural Contrast : These compounds feature aryl groups directly attached to the α-carbon, whereas the target compound substitutes the β-position with a pyrazole ring.

- Functional Implication : The aryl groups in NSAIDs mediate cyclooxygenase (COX) inhibition, while the pyrazole in the target compound may offer alternative binding modes or metabolic stability .

Agrochemical Propanoic Acid Derivatives ()

Compounds like haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) are herbicides.

Volatile Propanoic Acid Derivatives in Food Chemistry ()

Propanoic acid and its 2-methyl variant are aroma compounds in fermented beverages.

Comparative Data Table

Research Implications and Gaps

- Pharmacological Potential: The pyrazole moiety in the target compound warrants evaluation for anti-inflammatory or anticancer activity, building on NSAID precedents .

- Agrochemical Design : Introducing halogens or sulfur-containing groups could enhance pesticidal efficacy, as seen in and .

- Synthetic Challenges: The steric bulk of the 4-methylpyrazole may complicate derivatization compared to simpler arylpropanoic acids.

Biological Activity

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which contribute to various pharmacological effects.

- Chemical Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.2 g/mol

- IUPAC Name : this compound

- CAS Number : 197094-12-5

Research indicates that compounds with pyrazole moieties often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The mechanism of action typically involves the modulation of various biochemical pathways, including apoptosis induction in cancer cells and inhibition of inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study demonstrated that related compounds exhibited significant in vitro and in vivo anticancer activity against HER2-positive breast and gastric cancer cells. The efficacy was attributed to the ability to disrupt protein-protein interactions critical for cancer cell survival and proliferation .

| Compound | Activity | Target |

|---|---|---|

| Compound 10 | Anticancer | HER2-positive gastric cancer |

| YK-1 | Anticancer | ELF3-MED23 interaction |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of pyrazole derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. This suggests their potential use in treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. A recent examination of synthesized monomeric alkaloids found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Activity Type | Tested Strains | MIC (mg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 0.0039 |

| Antibacterial | E. coli | 0.025 |

Study on HER2-positive Cancer Cells

In a pivotal study, a pyrazole derivative was synthesized and tested against HER2-overexpressing cancer cells. The compound demonstrated a substantial reduction in HER2 levels and downstream signaling pathways, leading to increased apoptosis rates in treated cells . This finding underscores the therapeutic potential of pyrazole derivatives in oncology.

Study on Inflammatory Response

A separate investigation focused on the anti-inflammatory effects of another pyrazole derivative showed significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages. This suggests that pyrazole compounds could serve as effective agents in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid in academic research?

- Methodological Answer: The compound is synthesized via condensation and aza-Michael reactions. For example, pyrazole-containing α-amino acids are prepared by reacting methyl esters of pyrazole derivatives with amino acid precursors under basic conditions, followed by hydrolysis to yield the carboxylic acid . Alternative routes involve Mannich reactions with 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives under reflux, using catalysts to enhance regioselectivity . Reaction optimization (e.g., 25–30 hours in xylene at reflux) is critical for high yields .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Structural confirmation is achieved via 1H/13C NMR and LC-MS for purity assessment. Absolute configuration determination requires X-ray crystallography , with SHELX programs used for structure refinement and bond parameter analysis . ORTEP-3 provides 3D visualization of crystallographic data . Impurity profiling employs HPLC methods validated against pharmacopeial standards (e.g., LGC Standards protocols) .

Q. How do thermodynamic properties of this compound compare to simpler propanoic acid derivatives?

- Methodological Answer: The compound’s melting behavior can be analyzed using Clausius-Clapeyron equations to correlate phase transitions with lattice energy. For example, excess enthalpy measurements via NRHB models reveal strong hydrogen bonding contributions in carboxylic acid dimers, similar to acetic/propanoic acid systems . DSC and variable-temperature XRD help identify polymorphic transitions that cause melting point discrepancies .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystallographic packing of this compound?

- Methodological Answer: Graph set analysis (Etter’s rules) identifies R₂²(8) motifs from carboxylic acid dimerization (O-H···O bonds), while pyrazole N-H groups form weaker C-H···N interactions. These patterns dictate packing efficiency and stability . Excess enthalpy calculations (NRHB models) quantify hydrogen bonding’s thermodynamic impact, aiding crystal engineering .

Q. What strategies resolve contradictions in reported melting points or solubility data?

- Methodological Answer: Discrepancies arise from polymorphs or impurities. Controlled recrystallization (e.g., methanol/water mixtures) followed by HPLC purity verification ensures consistency. DSC and variable-temperature XRD detect polymorph transitions, while Clausius-Clapeyron analysis correlates observed melting points with lattice energies .

Q. How can regioselectivity be optimized in pyrazole ring formation during synthesis?

- Methodological Answer: Regioselectivity is controlled by electronic/steric effects. Electron-withdrawing pyrazole substituents direct nucleophilic attack, while 4-methyl groups enhance 1,3-dipolar cycloaddition regiochemistry . Real-time monitoring via TLC or in situ NMR during aza-Michael steps allows adjustment of stoichiometry and temperature (110–130°C in aprotic solvents) to favor desired regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.